REACTION_CXSMILES
|
C([Si]([O:8][C:9]1[CH:14]=[C:13]([O:15][CH3:16])[CH:12]=[CH:11][C:10]=1[F:17])(C)C)(C)(C)C.CN(C)CCN(C)CCN(C)C.C([Li])CCC.CN(C)[CH:37]=[O:38]>O1CCCC1.CCCCCCC.O>[F:17][C:10]1[C:9]([OH:8])=[CH:14][C:13]([O:15][CH3:16])=[CH:12][C:11]=1[CH:37]=[O:38]
|
Name
|
|
Quantity
|
6 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)[Si](C)(C)OC1=C(C=CC(=C1)OC)F
|
Name
|
|
Quantity
|
4.87 g
|
Type
|
reactant
|
Smiles
|
CN(CCN(CCN(C)C)C)C
|
Name
|
|
Quantity
|
48 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
10.2 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
3.42 g
|
Type
|
reactant
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
6 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCCCCCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-72 °C
|
Type
|
CUSTOM
|
Details
|
the resulting mixture was stirred at −56° C. for 3 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the resulting mixture was warmed to 10° C.
|
Type
|
CUSTOM
|
Details
|
the two-layer reaction solution
|
Type
|
STIRRING
|
Details
|
was stirred overnight at room temperature
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
the aqueous layer was collected
|
Type
|
ADDITION
|
Details
|
Toluene was added to the aqueous layer
|
Type
|
ADDITION
|
Details
|
To the resulting mixture, 5 N hydrochloric acid was added
|
Type
|
EXTRACTION
|
Details
|
the resulting mixture was extracted
|
Type
|
WASH
|
Details
|
The organic layer was washed with water
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
ADDITION
|
Details
|
after which a mixture of toluene and ethyl acetate
|
Type
|
ADDITION
|
Details
|
was added to the resulting concentration residue
|
Type
|
CUSTOM
|
Details
|
the resulting mixture was purified by suspension
|
Type
|
CUSTOM
|
Details
|
The purified product obtained
|
Type
|
FILTRATION
|
Details
|
was filtered
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C=O)C=C(C=C1O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.16 g | |
YIELD: CALCULATEDPERCENTYIELD | 80.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |